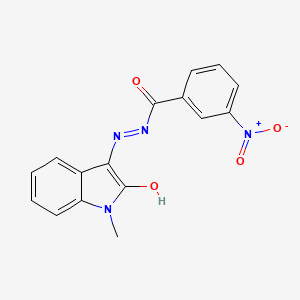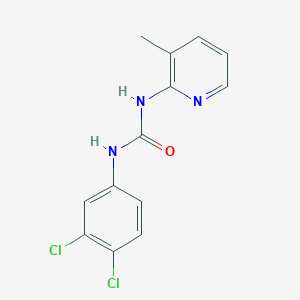
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIH is a yellow crystalline powder that has a molecular formula of C16H12N4O4 and a molecular weight of 328.29 g/mol.
Mecanismo De Acción
The mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood. However, it is believed that N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
Biochemical and physiological effects:
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately inducing apoptosis. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has several advantages for lab experiments. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is relatively easy to synthesize and purify, making it readily available for research purposes. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is also stable under normal laboratory conditions and has a long shelf life. However, one of the limitations of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One of the future directions is to study the mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in more detail to gain a better understanding of its anticancer activity. Another future direction is to investigate the potential of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide as a therapeutic agent for other diseases, such as inflammation and microbial infections. Additionally, future research could focus on developing new analogs of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide with improved solubility and potency.
In conclusion, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to possess potent anticancer activity, anti-inflammatory, antioxidant, and antimicrobial properties. Although the mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood, it is believed that N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide exerts its anticancer activity by inducing apoptosis in cancer cells. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including ease of synthesis and stability. However, its low solubility in water is a limitation. There are several future directions for the research on N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, including studying its mechanism of action in more detail and investigating its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzohydrazide and isatin in the presence of acetic acid. The reaction mixture is then heated under reflux for a few hours, followed by cooling and filtration. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is in the field of medicinal chemistry. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-8-3-2-7-12(13)14(16(19)22)17-18-15(21)10-5-4-6-11(9-10)20(23)24/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOULRKPVQPWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)
![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)




![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)


